molecular formula C21H12Cl2O5S B12205075 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12205075
M. Wt: 447.3 g/mol
InChI Key: MCIVAUJGXHIQNR-JAIQZWGSSA-N
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Description

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also important aspects of the industrial production to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
  • 3,4-Dichlorobenzaldehyde
  • 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and aromatic rings. This structure provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H12Cl2O5S

Molecular Weight

447.3 g/mol

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H12Cl2O5S/c22-17-9-6-13(10-18(17)23)11-20-21(24)16-8-7-14(12-19(16)27-20)28-29(25,26)15-4-2-1-3-5-15/h1-12H/b20-11-

InChI Key

MCIVAUJGXHIQNR-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3

Origin of Product

United States

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